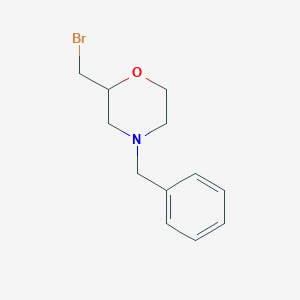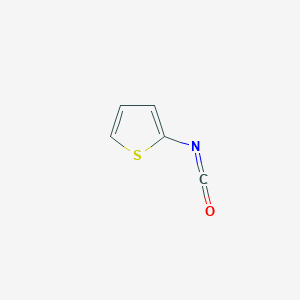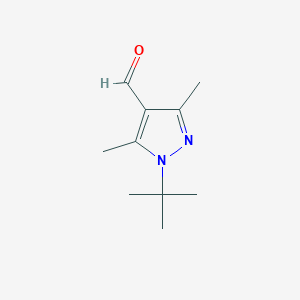![molecular formula C6H15NO2 B1333507 2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol CAS No. 70787-40-5](/img/structure/B1333507.png)
2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol
Übersicht
Beschreibung
“2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol” is also known as BIS-TRIS . It is a synthetic compound with the empirical formula C8H19NO5 . It is commonly used as a biological buffer in various systems such as diagnostics, electrophoresis, and protein-based bioprocessing .
Molecular Structure Analysis
The molecular structure of “2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol” is based on structures generated from information available in ECHA’s databases . The molecular formula is C6H15NO2 .
Chemical Reactions Analysis
As an amine, “2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol” is capable of accepting a hydrogen to form hydroxide and a conjugate acid . As a surfactant, it can lower the interfacial tension in a mixture or solution to prevent separation of emulsions or precipitation of a compound out of solution .
Wissenschaftliche Forschungsanwendungen
Optoelectronic Applications
The structural characterization and optical properties of Indium (III) complexes derived from 2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol have been studied for their potential in optoelectronic applications . These complexes exhibit a direct bandgap semiconductor property, making them suitable for photovoltaic applications due to their low absorption in the visible spectrum and reflection in the 0–16 eV range .
Biological Activities
Novel Vanadium(IV) and Cobalt(II) complexes synthesized from this compound have shown promising results in biological activities . These include enhanced antibacterial activities against pathogens like Pseudomonas aeruginosa and significant antioxidant activities, which are crucial in medicinal and pharmaceutical industries .
Synthesis of Phosphonates
The compound is used in the synthesis of novel [(2-Hydroxyethyl)amino]methyl phosphonates. This method has allowed for the creation of a series of these phosphonates in good yields, which are valuable in various chemical synthesis processes .
Coordination Chemistry
The coordination chemistry of Indium complexes with 2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol ligands is of immense interest. These complexes have diverse structural characteristics and are studied for their potential in accelerating the rate of intersystem crossing from the excited singlet state to the triplet state .
Material Science
The compound’s derivatives are used in material science for predicting the electronic and structural properties of materials. The Density Functional Theory (DFT) approach has been employed to accurately predict these properties, which is essential for the development of new materials .
Supramolecular Chemistry
The compound plays a role in the formation of supramolecular layers in crystal structures. This is important in the study of crystal growth morphology and intermolecular interactions, which are fundamental aspects of supramolecular chemistry .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-hydroxyethylamino)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(2,5-9)7-3-4-8/h7-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLBHPWORYJVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380643 | |
| Record name | 2-[(2-hydroxyethyl)amino]-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol | |
CAS RN |
70787-40-5 | |
| Record name | 2-[(2-hydroxyethyl)amino]-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-hydroxyethyl)amino]-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














